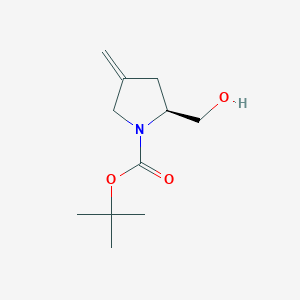
(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate” is a complex organic compound. The hydroxymethyl group in the compound is a substituent with the structural formula −CH2−OH, which consists of a methylene bridge bonded to a hydroxyl group, making the hydroxymethyl group an alcohol .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. While specific information on the molecular structure of “(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate” is not available, similar compounds often have complex structures that can be analyzed using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the specific properties of “(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate” are not available, compounds with hydroxymethyl groups are often highly soluble in both water and organic solvents .Wissenschaftliche Forschungsanwendungen
Biodegradation and Fate of Ethers in Soil and Groundwater
Research has detailed the biodegradation pathways and fate of ethers such as ETBE in soil and groundwater. It highlights the role of microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism using alkanes as growth substrates. Important intermediates and genes facilitating ETBE transformation are identified, although the pathways supporting anaerobic biodegradation of ETBE are less understood. The presence of co-contaminants can influence the biodegradation process positively or negatively (Thornton et al., 2020).
Biodegradation of MTBE
Another review corroborates the biotransformation and complete mineralization of MTBE under aerobic conditions in environmental samples and enrichment cultures, with increasing evidence of anaerobic biotransformation. It discusses the metabolic pathway, key intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA), as well as the enzymes involved in MTBE biodegradation. The presence of co-contaminants and site-specific conditions are highlighted as significant factors affecting MTBE biodegradation and bioremediation efforts (Fiorenza & Rifai, 2003).
Applications in Pollution Control
Decomposition of Ethers in Cold Plasma Reactors
The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor discusses various applications of radio frequency (RF) plasma reactors, including the decomposition and conversion of MTBE. It demonstrates the feasibility of applying RF plasma reactor technology for decomposing and converting MTBE into simpler compounds like CH4, C2H4, C2H2, iso-butane, and iso-butene, presenting an alternative method for pollution control (Hsieh et al., 2011).
Synthetic Applications in Drug Molecules
Graphical Synthetic Routes of Vandetanib
This review summarizes the existing synthetic routes of vandetanib and analyzes different synthetic routes for suitable industrial production. The study indicates that certain intermediates, including tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, are crucial in the synthesis process, demonstrating the utility of such compounds in drug synthesis (Mi, 2015).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate” is not available, similar compounds can pose hazards such as skin irritation, eye irritation, and skin sensitization .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQFXSMBUFJQLZ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C)C[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

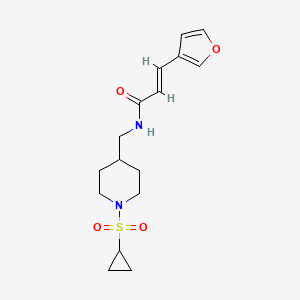

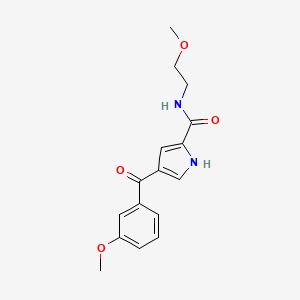
![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride](/img/structure/B2785011.png)
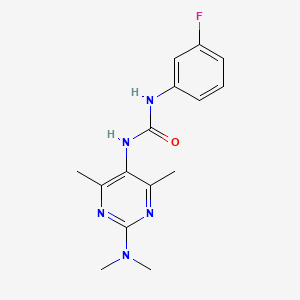
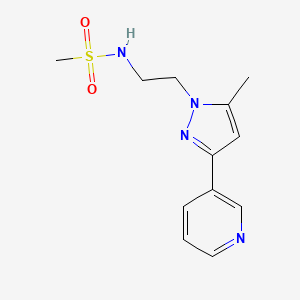
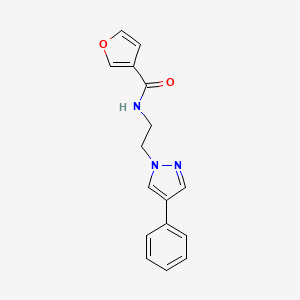
![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)
![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)
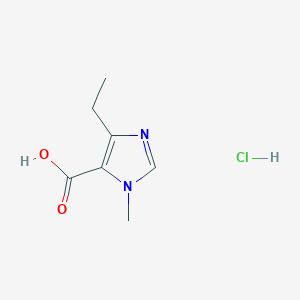
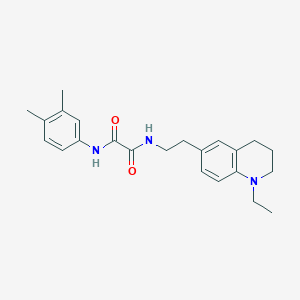
![2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2785024.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2785027.png)
